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molecular formula C13H11F3N2O3 B8404583 ethyl 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate

ethyl 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate

Cat. No. B8404583
M. Wt: 300.23 g/mol
InChI Key: YYIXIHDJQDVVCB-UHFFFAOYSA-N
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Patent
US09198913B2

Procedure details

A solution of aminopyrazole 115 (1.850 g, 5.87 mmol) and isoamyl nitrite (0.83 mL, 6.18 mmol) in THF (20 mL) was refluxed for 14 h, then further isoamyl nitrite (0.83 mL, 6.18 mmol) was added and the solution was refluxed for 6 h. The solvent was removed under reduced pressure to give a solid, which was recrystallised (EtOH) to give ethyl 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate (116) (1.527 g, 87%) as white flakes: mp 114-116° C.; 1H NMR (CDCl3) δ 8.38 (d, J=0.5 Hz, 1H), 8.10 (s, 1H), 7.74 (d, J=9.1 Hz, 2H), 7.34 (d, J=9.1 Hz, 2H), 4.35 (q, J=7.1 Hz, 2H), 1.38 (t, J=7.1 Hz, 3H). APCI MS m/z 301 [M+H]+.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][C:10]([O:13][C:14]([F:17])([F:16])[F:15])=[CH:9][CH:8]=2)[N:5]=[CH:4][C:3]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19].N(OCCC(C)C)=O>C1COCC1>[F:17][C:14]([F:15])([F:16])[O:13][C:10]1[CH:11]=[CH:12][C:7]([N:6]2[CH:2]=[C:3]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:4]=[N:5]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
NC1=C(C=NN1C1=CC=C(C=C1)OC(F)(F)F)C(=O)OCC
Name
Quantity
0.83 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.83 mL
Type
reactant
Smiles
N(=O)OCCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallised (EtOH)

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)N1N=CC(=C1)C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.527 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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